Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate is a synthetic organic compound known for its diverse applications in chemical and pharmaceutical research. This compound features a piperidine ring substituted with a cyclohexylcarbonyl group and an ethyl ester moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the reaction of cyclohexylamine with a suitable carbonyl compound under acidic or basic conditions.
Acylation: The piperidine intermediate is then acylated with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine to form the cyclohexylcarbonyl-substituted piperidine.
Esterification: The final step involves the esterification of the acylated piperidine with ethyl oxalyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminopiperidino)-2-oxoacetate: Lacks the cyclohexylcarbonyl group, leading to different chemical properties and biological activities.
Cyclohexyl 2-(4-aminopiperidino)-2-oxoacetate: Substitutes the ethyl ester with a cyclohexyl ester, altering its reactivity and application.
Uniqueness
Ethyl 2-(4-[(cyclohexylcarbonyl)amino]piperidino)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-(cyclohexanecarbonylamino)piperidin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c1-2-22-16(21)15(20)18-10-8-13(9-11-18)17-14(19)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWLBEQCPYFWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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